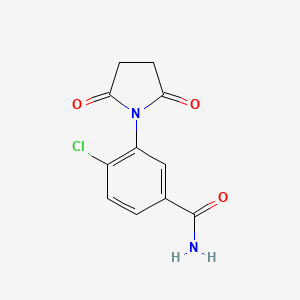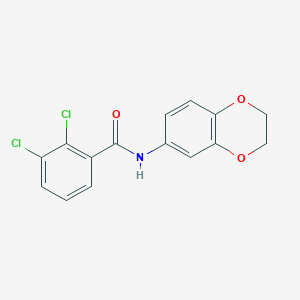
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone (NPPTSC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. NPPTSC has been synthesized using various methods and has shown promising results in different research studies.
作用機序
The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone is not yet fully understood. However, it has been reported to exert its biological activities through various pathways. For instance, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been reported to reduce the levels of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various research studies. However, there are also some limitations to its use. For instance, the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone requires the use of hazardous reagents and conditions, which can pose a risk to researchers. Additionally, the compound has not been extensively studied for its toxicity and safety profile, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone and its potential applications in the treatment of various diseases. The compound can also be studied for its potential use in drug delivery systems and as a diagnostic tool for certain diseases. Overall, the study of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has the potential to lead to the development of new treatments and therapies for various diseases.
合成法
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been reported using different methods, including the reaction between 3-nitrobenzaldehyde and 1-phenylthiosemicarbazide in the presence of pyrrole-2-carbaldehyde. Another method involves the reaction of pyrrole-2-carbaldehyde with 1-phenylthiosemicarbazide in the presence of 3-nitrobenzaldehyde. Both methods involve the use of different reagents and conditions, resulting in the formation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone with varying yields.
科学的研究の応用
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-viral properties. The compound has also shown potential as an anti-tuberculosis agent and has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-23(25)16-9-4-8-15(12-16)22-11-5-10-17(22)13-19-21-18(26)20-14-6-2-1-3-7-14/h1-13H,(H2,20,21,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQAAAADPKHTB-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)

![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)

![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)